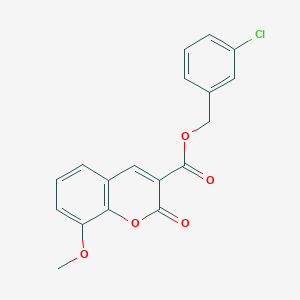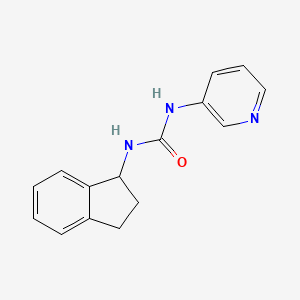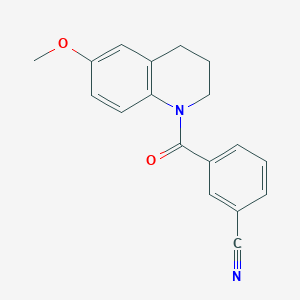![molecular formula C11H13NOS B7466391 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole, also known as MTADI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTADI has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole is not fully understood. However, studies have suggested that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exerts its anticancer and antibacterial properties by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole inhibits the growth of cancer cells and bacteria. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have demonstrated that 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exhibits low toxicity and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole exhibits low toxicity and does not cause any significant adverse effects. However, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has some limitations for lab experiments. Its solubility in water is low, which makes it challenging to work with in aqueous solutions. Additionally, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Another direction is to explore its potential as a building block for the synthesis of organic semiconductors. Additionally, further studies are needed to understand the mechanism of action of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole and its biochemical and physiological effects.
Métodos De Síntesis
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been synthesized using various methods, including the reaction of indole with methylthioacetic acid and thionyl chloride, and the reaction of indole with methylthioacetic anhydride. The yield of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole varies depending on the synthesis method used. For instance, the reaction of indole with methylthioacetic anhydride yields a higher yield of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole compared to the reaction of indole with methylthioacetic acid and thionyl chloride.
Aplicaciones Científicas De Investigación
1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been investigated for its anticancer and antibacterial properties. 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has shown promising results in inhibiting the growth of cancer cells and bacteria. In material science, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been used as a building block for the synthesis of organic semiconductors. In organic synthesis, 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has been used as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-8-11(13)12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBQHDIHQIUTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-methylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)

![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)

![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)